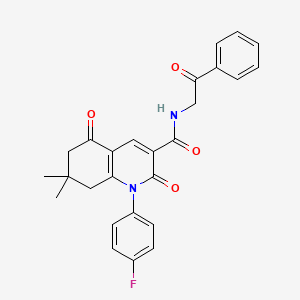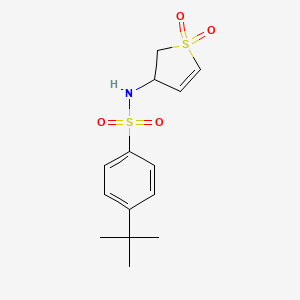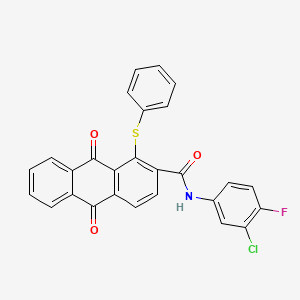![molecular formula C9H10N4O B11050073 5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11050073.png)
5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE: is a heterocyclic compound that contains a triazole ring fused with an aniline moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[(Phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-on beinhaltet typischerweise die Reaktion von Phenylamin mit Formaldehyd und einem Triazolderivat unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt, um den Reduktionsprozess zu erleichtern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung beinhalten oft großtechnische Batch-Reaktionen, bei denen die Reaktanten in einem Reaktorbehälter gemischt und auf die gewünschte Temperatur erhitzt werden. Die Reaktionsmischung wird dann abgekühlt und das Produkt durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
5-[(Phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-on durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Phenylaminogruppe kann unter geeigneten Bedingungen Substitutionsreaktionen mit Elektrophilen oder Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Elektrophile oder Nukleophile in Gegenwart eines geeigneten Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation ein Triazolderivat mit einer zusätzlichen sauerstoffhaltigen funktionellen Gruppe ergeben, während die Reduktion zu einem vollständig reduzierten Triazolring führen kann .
4. Wissenschaftliche Forschungsanwendungen
5-[(Phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-on hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter antimikrobielle, antifungale und Antikrebsaktivitäten.
5. Wirkmechanismus
Der Wirkmechanismus von 5-[(Phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, und so Antikrebseigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is used in the production of specialty chemicals, polymers, and coatings. Its chemical properties make it suitable for various applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of 5-(ANILINOMETHYL)-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino)methyl]-N,N-Dimethylanilin
- 1-Benzyl-5-(phenylamino)methyl-1,2,3-triazole
Einzigartigkeit
5-[(Phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-on ist durch seine spezifische Triazolringstruktur und das Vorhandensein einer Phenylaminogruppe einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C9H10N4O |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
3-(anilinomethyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H10N4O/c14-9-11-8(12-13-9)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,11,12,13,14) |
InChI-Schlüssel |
CFWMUIJJOPYKFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC2=NNC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049999.png)
![2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11050002.png)
![6-(5-Bromothiophen-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050008.png)
![(3E)-4-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}pent-3-en-2-one](/img/structure/B11050016.png)
![N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide](/img/structure/B11050017.png)
![4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11050025.png)

![4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11050049.png)
![3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050069.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050072.png)
![(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11050079.png)
![4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050081.png)

